molecular formula C16H20Cl2N2O3S B297842 Cambridge id 6748018

Cambridge id 6748018

Katalognummer B297842
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: ANJSAUMPMWFBJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cambridge id 6748018 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different scientific research applications.

Wirkmechanismus

The mechanism of action of Cambridge id 6748018 involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound binds to the active site of these enzymes, preventing them from carrying out their function. Additionally, it also interacts with various receptors in the brain, leading to the modulation of neurotransmitter levels, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Cambridge id 6748018 has various biochemical and physiological effects. It has been found to be effective in reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it also has an impact on various signaling pathways in the body, leading to the modulation of various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using Cambridge id 6748018 in lab experiments is its high potency, which makes it effective in small quantities. Additionally, it has a unique chemical structure, which makes it suitable for use in various assays. However, one of the limitations of using this compound is its high cost, which can make it challenging to use in large-scale experiments.

Zukünftige Richtungen

There are various future directions for the use of Cambridge id 6748018 in scientific research. One of the most significant directions is the development of new drugs for the treatment of various diseases. Additionally, it can also be used in the development of new diagnostic tools for the early detection of diseases. Furthermore, it can also be used in the development of new materials with unique properties, which can have various applications in different fields.
Conclusion:
In conclusion, Cambridge id 6748018 is a chemical compound that has various applications in scientific research. Its unique properties make it suitable for use in different fields, including drug discovery and the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, its potential for future directions is vast, making it a promising candidate for further research and development.

Synthesemethoden

The synthesis of Cambridge id 6748018 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of the starting materials, which are then subjected to reaction conditions that lead to the formation of the desired product. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Wissenschaftliche Forschungsanwendungen

Cambridge id 6748018 has various applications in scientific research. One of the most significant applications is in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, it has also been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

Cambridge id 6748018

Molekularformel

C16H20Cl2N2O3S

Molekulargewicht

391.3 g/mol

IUPAC-Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H20Cl2N2O3S/c1-24(22,23)20(14-4-2-3-12(17)16(14)18)9-15(21)19-13-8-10-5-6-11(13)7-10/h2-4,10-11,13H,5-9H2,1H3,(H,19,21)

InChI-Schlüssel

ANJSAUMPMWFBJI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.